![molecular formula C15H21IO B13077318 ({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene](/img/structure/B13077318.png)
({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene is an organic compound that features a benzene ring attached to a cyclohexyl group, which is further substituted with an iodomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene typically involves the reaction of 1-(iodomethyl)-4-methylcyclohexanol with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the cyclohexanol is replaced by the benzyl group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene can undergo various chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The iodomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom in the iodomethyl group can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a methyl-substituted cyclohexyl derivative.
Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl derivatives.
Wissenschaftliche Forschungsanwendungen
({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways involving iodine-containing compounds.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of ({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene involves its interaction with molecular targets through its iodomethyl group. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to specific proteins or enzymes. Additionally, the benzene ring can engage in π-π interactions with aromatic residues in proteins, further modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ({[1-(Chloromethyl)-4-methylcyclohexyl]oxy}methyl)benzene
- ({[1-(Bromomethyl)-4-methylcyclohexyl]oxy}methyl)benzene
- ({[1-(Fluoromethyl)-4-methylcyclohexyl]oxy}methyl)benzene
Uniqueness
({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential for halogen bonding. This makes it particularly useful in applications where iodine’s properties are advantageous, such as in radiolabeling for medical imaging.
Eigenschaften
Molekularformel |
C15H21IO |
|---|---|
Molekulargewicht |
344.23 g/mol |
IUPAC-Name |
[1-(iodomethyl)-4-methylcyclohexyl]oxymethylbenzene |
InChI |
InChI=1S/C15H21IO/c1-13-7-9-15(12-16,10-8-13)17-11-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 |
InChI-Schlüssel |
QBKRFGQVGFYWPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)(CI)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13077235.png)
![3-Iodo-4-[(4-methylcyclohexyl)oxy]oxolane](/img/structure/B13077237.png)
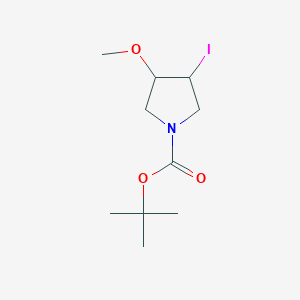
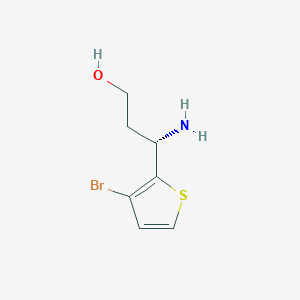
![2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13077248.png)
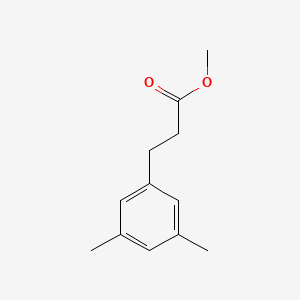
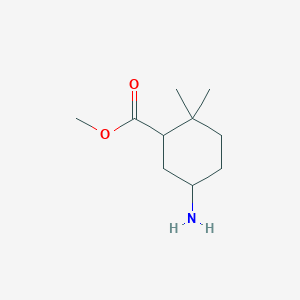

![1-[(1-Methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077277.png)
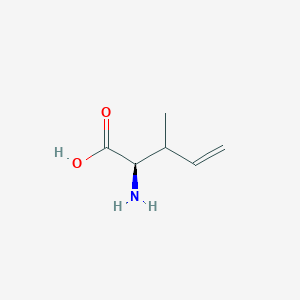
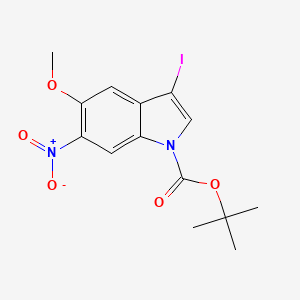
![5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13077289.png)
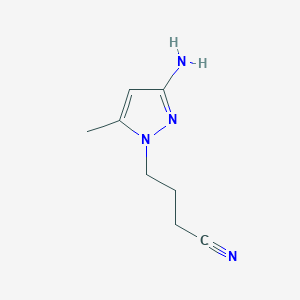
![1-(3-Methylbutyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B13077295.png)
